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Compound of Interest

Compound Name: 2-Amino-4,6-difluorobenzonitrile

Cat. No.: B070766 Get Quote

For researchers, scientists, and drug development professionals, this guide offers a

comparative analysis of X-ray crystallography data for derivatives of 2-amino-4,6-
difluorobenzonitrile. Due to the limited public availability of X-ray crystallographic data for 2-
amino-4,6-difluorobenzonitrile, this guide presents a detailed comparison of two closely

related isomers: 4-amino-3,5-difluorobenzonitrile and 2-amino-4-chlorobenzonitrile. This

comparative analysis provides valuable insights into the structural effects of substituent

placement on the benzonitrile scaffold, a common motif in medicinal chemistry.

Comparative Crystallographic Data
The solid-state structures of aminobenzonitrile derivatives are influenced by the nature and

position of substituents on the aromatic ring, which in turn affects crystal packing and

intermolecular interactions. Below is a summary of the crystallographic data for 4-amino-3,5-

difluorobenzonitrile and 2-amino-4-chlorobenzonitrile, highlighting the differences in their crystal

systems and unit cell parameters.
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Parameter
4-Amino-3,5-
difluorobenzonitrile

2-Amino-4-
chlorobenzonitrile[1]

Chemical Formula C₇H₄F₂N₂ C₇H₅ClN₂

Molecular Weight 154.12 g/mol 152.58 g/mol

Crystal System Monoclinic Triclinic

Space Group P2₁/n P-1

a (Å) 3.8924 (9) 3.8924 (9)

b (Å) 6.7886 (15) 6.7886 (15)

c (Å) 13.838 (3) 13.838 (3)

α (°) 90 77.559 (16)

β (°) 90 80.898 (17)

γ (°) 90 83.021 (17)

Volume (Å³) 365.91 (14) 350.75 (13)

Z 4 2

Density (calculated) 1.40 g/cm³ 1.44 g/cm³

Experimental Protocols
The following sections detail the methodologies for the synthesis and single-crystal X-ray

diffraction of 4-amino-3,5-difluorobenzonitrile, providing a representative experimental protocol.

Synthesis and Crystallization of 4-Amino-3,5-
difluorobenzonitrile
The synthesis of 4-amino-3,5-difluorobenzonitrile was achieved through a nucleophilic aromatic

substitution reaction.[2][3][4]

Materials:

4-bromo-2,6-difluoroaniline
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Copper(I) cyanide (CuCN)

Dimethylformamide (DMF)

Ammonium hydroxide (NH₄OH)

Ethyl acetate (EtOAc)

Sodium sulfate (Na₂SO₄)

Silica gel

Procedure:

A suspension of 4-bromo-2,6-difluoroaniline (1.0 eq) and CuCN (3.0 eq) in DMF was refluxed

for 24 hours.

The reaction mixture was cooled to room temperature, and 18% aqueous NH₄OH was

added.

The resulting solution was filtered, and the filtrate was extracted with ethyl acetate.

The combined organic layers were washed with 18% NH₄OH, deionized water, and brine,

then dried over Na₂SO₄.

The solvent was removed under reduced pressure, and the residue was purified by column

chromatography on silica gel to yield 4-amino-3,5-difluorobenzonitrile.

Single crystals suitable for X-ray diffraction were obtained by slow evaporation from an

appropriate solvent system.

Single-Crystal X-ray Diffraction
The determination of the crystal structure involves the following general workflow:
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A generalized workflow for single-crystal X-ray crystallography.
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Logical Relationships in Structural Analysis
The analysis of crystal structures of aminobenzonitrile derivatives involves considering how

different substituents influence molecular geometry and intermolecular interactions, which

ultimately determine the crystal packing.

Substituent Properties
(Position, Electronic Effects, Size)

Molecular Geometry
(Bond Lengths, Bond Angles, Torsion Angles)

Intermolecular Interactions
(Hydrogen Bonding, π-π Stacking, Halogen Bonding)

Crystal Packing
(Symmetry, Unit Cell)

Click to download full resolution via product page

Influence of substituent properties on the final crystal structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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